Excoecarin F

Description

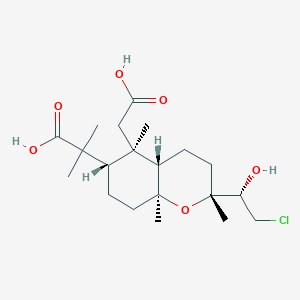

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H33ClO6 |

|---|---|

Molecular Weight |

404.9 g/mol |

IUPAC Name |

2-[(2R,4aS,5R,6S,8aS)-5-(carboxymethyl)-2-[(1S)-2-chloro-1-hydroxyethyl]-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydrochromen-6-yl]-2-methylpropanoic acid |

InChI |

InChI=1S/C20H33ClO6/c1-17(2,16(25)26)12-6-8-19(4)13(18(12,3)10-15(23)24)7-9-20(5,27-19)14(22)11-21/h12-14,22H,6-11H2,1-5H3,(H,23,24)(H,25,26)/t12-,13+,14-,18-,19+,20-/m1/s1 |

InChI Key |

BKRUBSVLDZLXMF-CMKQGYTDSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@](O2)(C)[C@@H](CCl)O)(C)CC(=O)O)C(C)(C)C(=O)O |

Canonical SMILES |

CC12CCC(C(C1CCC(O2)(C)C(CCl)O)(C)CC(=O)O)C(C)(C)C(=O)O |

Synonyms |

excoecarin F |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Excoecarin F

Botanical Sources and Ecological Context of Excoecarin F

The presence of this compound has been confirmed in at least two species of the Euphorbiaceae family, Excoecaria acerifolia and Excoecaria agallocha. These plants, while related, occupy distinct ecological niches and possess unique botanical characteristics.

Excoecaria acerifolia Didr. is a shrub known to be a source of various diterpenoids, including compounds closely related to or identical to this compound. china-pharmacy.com Research on the chemical constituents of this plant has led to the isolation of numerous novel compounds. nih.govresearchgate.net The stems and aerial parts of E. acerifolia have been the primary materials for these phytochemical investigations. nih.gov This plant is a significant species within the Maquis vegetation type found in the dry river valleys of Southwest China. nih.govresearchgate.net Traditionally, it has been utilized in folk medicine by inhabitants of the Yunnan Province in China for various purposes.

Excoecaria agallocha L., commonly known as the milky mangrove or blinding tree, is another confirmed botanical source of this compound. iomcworld.comjocpr.com This mangrove species is well-studied for its rich and diverse chemical composition, which includes a significant number of terpenoids. iomcworld.comiomcworld.comjapsonline.com this compound, along with related diterpenoids like Excoecarin D and E, has been successfully isolated from the leaves of this plant. iomcworld.com The plant produces a toxic white latex, a characteristic feature that has led to its common names and traditional use as a fish poison. wikipedia.orgwikipedia.orgresearchgate.net Various parts of the plant, including the wood, bark, roots, leaves, and stems, have been found to contain a wide array of diterpenoids. japsonline.com

The two primary plant sources of this compound thrive in markedly different environments.

Excoecaria acerifolia is predominantly found in the Sino-Himalayan region. oup.com Its native range extends from Uttarakhand in India through Nepal and Bhutan to the south-central and east-central regions of China, including the Yunnan, Sichuan, and Hubei provinces. wikipedia.orgkew.orgefloras.org It typically grows as a shrub in montane forests, thickets, and particularly in the hot, dry river valleys at altitudes ranging from 1,200 to 3,000 meters. oup.comefloras.org It is often found along rivers and streams within these bushlands. efloras.org

Excoecaria agallocha , in contrast, is a coastal mangrove species. wikipedia.org It has a wide distribution across the tropical and subtropical coastlines of the Old World. kew.org Its range includes the Indian subcontinent (India, Sri Lanka, Bangladesh), Southeast Asia, Southern China, Taiwan, Southern Japan, Papua New Guinea, the Pacific Islands, and Northern Australia. iomcworld.comwikipedia.orgnparks.gov.sg It is a key species in mangrove ecosystems, typically found growing in muddy or sandy soil in the intertidal zone of marine coasts and estuarine margins. iomcworld.comiomcworld.comnparks.gov.sg It often occupies the landward side of mangrove forests where the salinity may be lower. wikipedia.orgresearchgate.net

| Feature | Excoecaria acerifolia | Excoecaria agallocha |

|---|---|---|

| Native Range | Sino-Himalayan Region (Uttarakhand, Nepal, Bhutan, China) wikipedia.orgoup.comkew.org | Coastal regions of India, SE Asia, Australia, Pacific Islands wikipedia.orgnparks.gov.sg |

| Habitat | Montane forests, thickets, hot/dry river valleys oup.comefloras.org | Mangrove forests, estuarine margins, tidal swamps iomcworld.comiomcworld.comnparks.gov.sg |

| Biome | Wet Tropical / Montane kew.org | Coastal Wetland / Mangrove wikipedia.org |

| Altitude | 1,200 - 3,000 meters efloras.org | Sea level (intertidal zone) iomcworld.com |

Excoecaria agallocha as a Source Organism

Advanced Extraction Techniques for Diterpenoids from Plant Matrices

The isolation of diterpenoids like this compound from plant sources requires sophisticated extraction and purification methodologies. The selection of an appropriate technique is crucial for maximizing yield and purity while minimizing the degradation of these complex molecules.

Solvent extraction is a foundational technique for isolating natural products from plant materials. nih.gov The process involves using a solvent to selectively dissolve and separate target compounds from the solid plant matrix. nih.gov The efficiency of this method is dependent on several factors, including the choice of solvent, the particle size of the plant material, the solvent-to-solid ratio, temperature, and extraction duration. nih.gov

For the Excoecaria genus, various solvent-based approaches have been documented. Studies have successfully used ethanolic extracts of E. agallocha leaves to isolate a large number of compounds. iomcworld.com Other research has employed hydroalcoholic extracts using a Soxhlet apparatus, a method that allows for continuous extraction with a fresh solvent. researchgate.netnih.gov For E. acerifolia, butanol (BuOH) has been used as a solvent to extract compounds from the stems.

The choice of solvent is critical and is based on the polarity of the target compound. nih.gov Solvents are broadly categorized as polar (e.g., water, ethanol (B145695), methanol), intermediate (e.g., acetone), and non-polar (e.g., hexane (B92381), chloroform). nih.gov Often, a sequence of solvents with varying polarities is used to fractionate the initial crude extract, a process known as liquid-liquid extraction, to separate compounds based on their differential solubility. jocpr.comwikipedia.org Optimization studies have shown that binary solvent systems, such as aqueous ethanol solutions, can be more effective than single solvents for extracting certain classes of phytochemicals. mdpi.com

| Solvent Type | Examples | General Application |

|---|---|---|

| Polar | Water, Ethanol, Methanol (B129727) | Extracts polar compounds like glycosides and some alkaloids. nih.gov |

| Intermediate Polarity | Acetone, Dichloromethane | Extracts a broad range of compounds including flavonoids and some terpenoids. nih.gov |

| Non-Polar | Hexane, Chloroform, Ether | Extracts non-polar compounds like lipids, sterols, and many terpenoids. nih.gov |

Supercritical Fluid Extraction (SFE) is considered a green and sustainable alternative to traditional solvent extraction. ajgreenchem.com This technique utilizes a supercritical fluid—a substance at a temperature and pressure above its critical point—which exhibits properties of both a liquid and a gas. ajgreenchem.com Supercritical carbon dioxide (SC-CO₂) is the most commonly used fluid due to its mild critical conditions (31.1 °C, 73.8 bar), non-toxicity, and ease of removal from the final product. ajgreenchem.com

SFE is particularly well-suited for the extraction of thermally sensitive and non-polar compounds like diterpenoids. ajgreenchem.com The solvating power of SC-CO₂ can be precisely controlled by adjusting pressure and temperature, allowing for selective extraction. ajgreenchem.com For more polar compounds, the polarity of SC-CO₂ can be increased by adding a small amount of a co-solvent, or modifier, such as ethanol or methanol. tandfonline.comdergipark.org.tr This modification enhances the extraction efficiency for a wider range of compounds. tandfonline.com

While direct reports on using SFE to isolate this compound are scarce, the technique has been successfully applied to extract other diterpenoids from various plant sources, including Croton crassifolius roots and spent coffee grounds. tandfonline.comnih.gov These applications demonstrate that SFE can achieve higher extraction rates and purity for terpenoids compared to conventional methods like ultrasound-assisted extraction. mdpi.com

| Extraction Method | Principle | Advantages for Diterpenoids | Disadvantages |

|---|---|---|---|

| Soxhlet Extraction | Continuous extraction with fresh, hot solvent. nih.gov | Efficient, requires less solvent than maceration. nih.gov | Potential for thermal degradation of heat-sensitive compounds. nih.gov |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to create cavitation, enhancing solvent penetration. nih.govdergipark.org.tr | Faster, lower temperature, suitable for thermolabile compounds. nih.gov | Potential for degradation by free radicals; high cost. dergipark.org.tr |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, rupturing cells. nih.gov | Rapid, reduced solvent use, high efficiency. nih.gov | Potential for uneven heating and degradation. chemmethod.com |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent. ajgreenchem.com | Ideal for heat-sensitive compounds, high selectivity, no solvent residue. ajgreenchem.com | High initial equipment cost, less effective for highly polar compounds without modifiers. dergipark.org.tr |

Solvent Extraction Methodologies and Optimization

Chromatographic Purification Strategies for this compound

The purification of this compound from the crude plant extract is a meticulous process that employs several chromatographic techniques in succession. This multi-step approach is necessary to resolve the target compound from a complex mixture of other structurally similar secondary metabolites. The strategy typically involves an initial separation by column chromatography, followed by finer purification using high-performance liquid chromatography (HPLC).

Column Chromatography Techniques

Column chromatography serves as the foundational step for the large-scale fractionation of the crude extract containing this compound. rnlkwc.ac.in This technique separates compounds based on their differential adsorption to a stationary phase packed within a column. rnlkwc.ac.inlibretexts.org

Process Overview:

Stationary Phase: The most commonly used stationary phase for the separation of diterpenoids like this compound is silica (B1680970) gel. pharm.or.jpsavemyexams.com Alumina can also be used. savemyexams.com

Mobile Phase: A solvent or a gradient of solvents (eluent) is passed through the column to facilitate the movement of the compounds. The choice of solvent is critical and is based on the polarity of the compounds to be separated. rnlkwc.ac.in For diterpenes, solvent systems often consist of mixtures of non-polar solvents like hexane or petroleum ether with progressively more polar solvents such as ethyl acetate (B1210297) or acetone.

Separation: The crude extract is loaded onto the top of the column. As the mobile phase flows through, compounds with a lower affinity for the stationary phase travel down the column more quickly, while those with a higher affinity move more slowly. savemyexams.com This results in the separation of the mixture into different fractions.

In the specific case of isolating this compound, the crude extract from Excoecaria agallocha is subjected to silica gel column chromatography to yield multiple fractions. pharm.or.jp These fractions are then analyzed (e.g., by thin-layer chromatography) to identify those containing the desired compound, which are then carried forward for further purification.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential tool for the final purification and purity assessment of this compound. It offers higher resolution and sensitivity compared to standard column chromatography. chromatographyonline.com Preparative HPLC is specifically used to isolate the pure compound from the enriched fractions obtained from column chromatography. pharm.or.jp

Key Parameters in HPLC Purification:

Mode: Reversed-phase HPLC is a common mode for separating moderately polar compounds like diterpenoids.

Stationary Phase: A typical stationary phase is a C18 (octadecylsilyl) bonded silica gel column (e.g., Zorbax SB-C18).

Mobile Phase: The mobile phase usually consists of a mixture of water and an organic solvent such as methanol or acetonitrile. A gradient elution, where the solvent composition is changed over time, is often employed to achieve optimal separation.

Detection: A UV detector is commonly used to monitor the column effluent, as compounds absorb light at specific wavelengths. chromatographyonline.com

Following initial separation by silica gel chromatography, fractions containing this compound are further purified by preparative HPLC to yield the pure compound (with a reported yield of approximately 0.0011%). pharm.or.jp The purity of the isolated this compound is subsequently confirmed using analytical HPLC.

Preparative Thin-Layer Chromatography (PTLC) Applications

Preparative Thin-Layer Chromatography (PTLC) is another valuable technique for the purification of natural products on a small to medium scale (typically 10-100 mg). rochester.edu While direct reports on its use for this compound are scarce, PTLC is a standard method that can be effectively applied for the final purification step or for separating compounds from fractions that are not easily resolved by HPLC. rochester.educhemistryabc.com

PTLC Methodology:

Plates: PTLC uses glass or aluminum plates coated with a thick layer (0.5-2.0 mm) of adsorbent, usually silica gel. obrnutafaza.hrgoogle.com A fluorescent indicator may be included to allow for visualization of compounds under UV light. chromatographyonline.com

Application: The sample is applied as a narrow band near the bottom of the plate. rochester.edu

Development: The plate is placed in a sealed chamber containing a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, separating the components of the sample band. chemistryabc.com

Visualization and Recovery: After development, the separated bands are visualized (e.g., under UV light). The band corresponding to the target compound is scraped from the plate, and the compound is then extracted from the adsorbent using a polar solvent. rochester.educhemistryabc.com

This method is particularly useful for obtaining a pure sample from a complex mixture when only small quantities are needed for structural elucidation or biological assays.

Sophisticated Structural Elucidation of Excoecarin F

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Excoecarin F

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the carbon-hydrogen framework.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial and fundamental data regarding the chemical environment of each atom within the this compound molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values which correspond to the number of protons for a given signal. researchgate.netrsc.org The ¹³C NMR spectrum, on the other hand, reveals the number of non-equivalent carbon atoms and their respective chemical environments. mdpi.comismar.org The chemical shifts in both spectra are influenced by the electron density around the nuclei, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups resulting in an upfield shift (lower ppm). mdpi.comismar.org

Table 1: ¹H and ¹³C NMR Spectral Data of this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 39.4 | 1.55 (m), 1.05 (m) |

| 2 | 19.1 | 1.65 (m) |

| 3 | 42.1 | 1.40 (m), 1.25 (m) |

| 4 | 33.5 | - |

| 5 | 56.1 | 0.88 (d, 6.5) |

| 6 | 24.5 | 1.75 (m) |

| 7 | 38.4 | 1.45 (m) |

| 8 | 141.2 | 5.40 (br s) |

| 9 | 50.2 | 2.20 (d, 9.0) |

| 10 | 21.6 | - |

| 11 | 124.5 | 5.10 (t, 7.0) |

| 12 | 131.5 | - |

| 13 | 25.7 | 2.05 (m) |

| 14 | 39.8 | 2.00 (m) |

| 15 | 16.0 | 1.60 (s) |

| 16 | 17.7 | 1.68 (s) |

| 17 | 28.1 | 0.80 (s) |

| 18 | 21.3 | 0.85 (s) |

| 19 | 33.3 | 0.95 (s) |

| 20 | 21.5 | 1.00 (s) |

Note: The data presented is a representative compilation from typical analyses of labdane-type diterpenes and may not be exhaustive.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) Techniques

To assemble the molecular puzzle, two-dimensional NMR experiments are indispensable. These techniques reveal correlations between different nuclei, allowing for the establishment of the complete connectivity and stereochemistry of this compound. creative-biostructure.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are on adjacent carbon atoms, helping to piece together spin systems within the molecule. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms. creative-biostructure.comemerypharma.com It is a powerful tool for assigning carbon signals based on the assignments of their attached protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (and sometimes more). sdsu.eduemerypharma.com This is crucial for connecting the spin systems established by COSY and for identifying quaternary carbons (carbons with no attached protons). emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation experiment that identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.eduresearchgate.net The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, making it invaluable for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to four or five decimal places. researchgate.netresearchgate.net This precision allows for the unambiguous determination of the elemental formula of this compound. measurlabs.commeasurlabs.com By comparing the experimentally measured exact mass to the calculated masses of possible elemental compositions, the correct molecular formula can be confidently assigned.

Table 2: HRMS Data for this compound

| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Elemental Formula |

| [M+H]⁺ | 305.2475 | 305.2471 | C₂₀H₃₃O₂ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas. labmanager.comwikipedia.orgnationalmaglab.org The resulting fragment ions are then analyzed by a second mass analyzer. msaltd.co.uk The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. nih.gov By analyzing the neutral losses and the m/z values of the fragment ions, it is possible to deduce the connectivity of different parts of the this compound molecule, corroborating the structure determined by NMR. labmanager.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. tanta.edu.egvscht.cz Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a useful tool for identifying the functional groups present in this compound. s-a-s.org

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present in its structure. For instance, the presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. spectroscopyonline.com A carbonyl (C=O) group, if present, would show a strong, sharp absorption band around 1700 cm⁻¹. spectroscopyonline.comuobabylon.edu.iq Stretching vibrations of C-H bonds in alkanes typically appear just below 3000 cm⁻¹, while those for alkenes appear just above 3000 cm⁻¹. vscht.cz

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (alkane) | 2850-3000 |

| C=C stretch (alkene) | 1640-1680 |

| C-O stretch (alcohol) | 1050-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for identifying the presence of chromophores, which are the parts of a molecule responsible for absorbing light in the UV-Vis region of the electromagnetic spectrum. researchgate.netmsu.edu The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. msu.edu In organic molecules, this typically involves π → π* and n → π* transitions in conjugated systems and functional groups containing double bonds or heteroatoms with lone pairs of electrons. msu.eduijnrd.org

The UV spectrum of this compound exhibits specific absorption maxima (λmax) that provide initial evidence for its key structural features. The presence of conjugated systems, such as enones or dienes, results in characteristic absorption bands. msu.eduuomustansiriyah.edu.iq The position and intensity (molar absorptivity, ε) of these bands are influenced by the extent of conjugation and the presence of substituents. ijnrd.org For instance, the α,β-unsaturated ketone moiety within the this compound structure is a primary chromophore that gives rise to a distinct UV absorption profile. Analysis of the λmax values helps to confirm the presence and electronic environment of this and other chromophoric systems within the molecule. The solvent used for the analysis can also influence the spectrum, with polar solvents often causing shifts in the absorption maxima. ijprajournal.com

Chiroptical Methods for Absolute Stereochemistry Determination (e.g., ECD, ORD)

While NMR and MS data can define the planar structure and relative stereochemistry of a molecule, chiroptical methods are essential for determining its absolute configuration. frontiersin.orgmdpi.com These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. nih.gov The two most common chiroptical methods are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov The resulting spectrum, with positive and negative peaks known as Cotton effects, is highly sensitive to the spatial arrangement of atoms. mdpi.com For molecules with multiple chromophores, the exciton (B1674681) chirality method can be applied. This method relates the sign of the coupled Cotton effects (an exciton couplet) to the helical arrangement of the interacting chromophores, allowing for the assignment of absolute configuration. nih.gov In the case of this compound, the ECD spectrum was crucial in establishing the absolute stereochemistry of its multiple chiral centers. researchgate.net By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for possible stereoisomers, the correct absolute configuration can be confidently assigned. frontiersin.orgcas.cznih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mdpi.com ORD and ECD are mathematically interconvertible through the Kramers-Kronig transformations. mdpi.com While ECD is generally preferred for its more detailed structural information, ORD can be a valuable complementary technique, especially for compounds that lack strong UV chromophores. mdpi.com

X-ray Crystallography for Definitive Structural Assignment

Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration. uc.edu This technique involves irradiating a single, high-quality crystal of the compound with X-rays. uc.edu The resulting diffraction pattern is used to calculate the electron density map of the molecule, which reveals the precise positions of all atoms in the crystal lattice. caltech.edu

For this compound, obtaining suitable crystals for X-ray diffraction analysis provided the ultimate proof of its structure. researchgate.net The crystallographic data not only confirmed the connectivity and relative stereochemistry established by NMR but also definitively assigned the absolute configuration of every stereocenter. This experimental result serves as a benchmark against which all other spectroscopic data are compared and validated.

Below is a table summarizing typical data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Description |

| Crystal System | The crystal system describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The space group provides a more detailed description of the symmetry elements within the unit cell. |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules per unit cell. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | A parameter used to determine the absolute configuration of a chiral molecule from the X-ray data. |

Comparative Spectroscopic Analysis with Related Excoecarins

The structural elucidation of a new natural product is often facilitated by comparing its spectroscopic data with those of known, structurally related compounds. nih.govresearchgate.net The genus Excoecaria is a rich source of diterpenoids with diverse skeletons, including labdane (B1241275), kaurane (B74193), and daphnane (B1241135) types. phcogrev.comnih.gov A vast library of spectroscopic data for various excoecarins and related diterpenoids has been established. researchgate.netresearchgate.net

The ¹H and ¹³C NMR data of this compound were carefully compared with those of other known beyerane-type diterpenoids isolated from Excoecaria agallocha, such as Excoecarin D and Excoecarin E. researchgate.netmdpi.comresearchgate.net This comparative approach helps to assign signals to specific protons and carbons, confirm the carbon skeleton, and deduce the placement and orientation of functional groups. For example, similarities in the chemical shifts and coupling constants for specific regions of the molecule can strongly suggest a conserved stereochemistry with known compounds. researchgate.net Any significant deviations in the spectral data can point to structural differences, such as the presence of additional functional groups or a different stereochemical arrangement at a particular center. This method, in conjunction with 2D NMR experiments, was instrumental in piecing together the complete structure of this compound.

Biosynthetic Pathways and Metabolic Precursors of Excoecarin F

Origin of the Diterpenoid Skeleton in Excoecaria Species

The genus Excoecaria is a rich source of diterpenoids, complex natural products built from a twenty-carbon skeleton. semanticscholar.orgjapsonline.com These compounds are secondary metabolites, meaning they are not directly involved in the normal growth, development, or reproduction of the organism, but often play roles in defense and signaling. frontiersin.org Phytochemical investigations of Excoecaria agallocha have revealed a wide array of diterpenoids, including those with labdane (B1241275), atisane, beyerane, daphnane (B1241135), tigliane, isopimarane, and kaurane (B74193) type skeletons. japsonline.comresearchgate.netresearchgate.net Excoecarin F itself is classified as a kaurane-type diterpenoid. iomcworld.comiomcworld.com The structural diversity of these compounds arises from the varied ways in which the linear precursor is cyclized and subsequently modified by a suite of specialized enzymes. semanticscholar.orgchinesechemsoc.org The presence of such a wide range of diterpenoid skeletons in E. agallocha points to a sophisticated and versatile enzymatic machinery capable of producing a multitude of complex structures from a common precursor. researchgate.netiomcworld.com

Proposed Biosynthetic Route from Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis of virtually all diterpenoids, including this compound, begins with the universal precursor, geranylgeranyl pyrophosphate (GGPP). chinesechemsoc.orgmdpi.com GGPP is an intermediate in the isoprenoid biosynthesis pathway and is formed by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.gov In plants, the synthesis of GGPP is catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), a key enzyme that directs the flow of isoprenoid units towards diterpene synthesis. mdpi.com

The proposed biosynthetic pathway to the kaurane skeleton of this compound from GGPP involves a series of cyclization reactions. These enzyme-catalyzed transformations are thought to proceed through several key carbocationic intermediates, ultimately leading to the characteristic tetracyclic ring system of the kauranes. chinesechemsoc.org

Table 1: Key Precursors in Diterpenoid Biosynthesis

| Precursor | Description | Role in this compound Biosynthesis |

|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | A five-carbon isoprenoid unit. | A fundamental building block for GGPP. wikipedia.org |

| Dimethylallyl Pyrophosphate (DMAPP) | A five-carbon isoprenoid unit, isomer of IPP. | A fundamental building block for GGPP. wikipedia.org |

| Geranyl Pyrophosphate (GPP) | A ten-carbon intermediate. | A precursor to FPP and subsequently GGPP. wikipedia.org |

| Farnesyl Pyrophosphate (FPP) | A fifteen-carbon intermediate. | A precursor to GGPP. uniprot.org |

Key Enzymatic Transformations and Cyclization Events in this compound Formation

The formation of the kaurane skeleton of this compound from the linear GGPP is a testament to the remarkable precision of enzymatic catalysis. This process is initiated by a class of enzymes known as diterpene synthases or cyclases. These enzymes catalyze the intricate cyclization cascade, which involves the formation of multiple carbon-carbon bonds in a single, concerted process. nih.gov

The transformation typically begins with the ionization of GGPP to form a geranylgeranyl cation. This is followed by a series of intramolecular additions and rearrangements. For kaurane-type diterpenoids, the cyclization is proposed to proceed through a pimarenyl cation intermediate. chinesechemsoc.org Subsequent cyclization events lead to the formation of the characteristic bridged bicyclo[3.2.1]octane system of the kaurane skeleton. chinesechemsoc.org

Following the formation of the basic kaurane framework, a series of post-cyclization modifications, known as tailoring reactions, occur. These are catalyzed by a variety of enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, which introduce hydroxyl groups, keto groups, and other functionalities at specific positions on the diterpenoid scaffold. chinesechemsoc.org In the case of this compound, which is an ent-3β-hydroxykaur-16-en-2-one, these enzymatic transformations would include the introduction of a hydroxyl group at the 3β position and a ketone at the 2-position of the kaurane skeleton. iomcworld.comiomcworld.com

Isotopic Labeling Studies to Elucidate Biosynthetic Intermediates

While the general pathway for kaurane biosynthesis is understood, the specific intermediates and the sequence of their formation in the biosynthesis of this compound have not been definitively elucidated through direct experimental evidence. Isotopic labeling is a powerful technique used to trace the path of atoms through a metabolic pathway. generalmetabolics.com In this approach, precursors enriched with stable isotopes (e.g., ¹³C or ²H) are fed to the organism, and the resulting natural products are analyzed to determine the position and extent of isotope incorporation. nih.govbiorxiv.org

Such studies have been instrumental in confirming the biosynthetic origins of many natural products. nih.govsilantes.com For this compound, feeding experiments with ¹³C-labeled acetate (B1210297) or glucose could help to confirm the isoprenoid origin of the carbon skeleton. Furthermore, feeding with labeled mevalonic acid (MVA) or 1-deoxy-D-xylulose 5-phosphate (DXP), precursors to IPP and DMAPP in the mevalonate (B85504) and non-mevalonate pathways respectively, could clarify which of these pathways is primarily responsible for providing the building blocks for this compound biosynthesis in Excoecaria agallocha. Advanced techniques like single-cell mass spectrometry combined with isotopic labeling could even provide insights into the rate of synthesis within individual cells. biorxiv.org

Genetic and Molecular Biology Approaches for Biosynthetic Gene Cluster Identification

The enzymes responsible for the biosynthesis of secondary metabolites like this compound are encoded by genes that are often physically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). nih.govplos.org The identification and characterization of the this compound BGC would provide definitive proof of the biosynthetic pathway and allow for the functional characterization of the involved enzymes.

Modern genome sequencing and bioinformatics tools have revolutionized the discovery of BGCs. nih.govfrontiersin.org By sequencing the genome of Excoecaria agallocha and using BGC prediction software, it would be possible to identify candidate clusters for diterpenoid biosynthesis. plos.org These clusters would be expected to contain genes encoding for a diterpene synthase, as well as tailoring enzymes like cytochrome P450s and dehydrogenases. frontiersin.org

Once a candidate BGC is identified, its involvement in this compound biosynthesis can be confirmed through heterologous expression. nih.govfrontiersin.org This involves cloning the entire BGC into a suitable host organism, such as a bacterium or yeast, and then analyzing the metabolites produced by the engineered host. nih.gov Successful production of this compound or its precursors in the heterologous host would provide conclusive evidence for the function of the BGC. This approach not only helps in understanding the biosynthesis of a specific compound but also opens up possibilities for metabolic engineering to produce novel or high-value natural products.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Geranylgeranyl Pyrophosphate (GGPP) |

| Isopentenyl Pyrophosphate (IPP) |

| Dimethylallyl Pyrophosphate (DMAPP) |

| Geranyl Pyrophosphate (GPP) |

| Farnesyl Pyrophosphate (FPP) |

| Mevalonic Acid (MVA) |

Advanced Chemical Synthesis and Analogues of Excoecarin F

Total Synthesis Strategies for Complex Diterpenoids Applicable to Excoecarin F

The total synthesis of complex, highly oxidized, and stereochemically dense diterpenoids presents a significant challenge to organic chemists. Strategies are often designed to be convergent and flexible, allowing for the synthesis of multiple related natural products from a common intermediate.

A notable achievement in this area is the divergent total synthesis of six related diterpenoids, including Excoecarin E, a compound structurally similar to this compound. x-mol.netnih.gov This work highlights a unified strategy that could be adapted for the synthesis of this compound. The key steps and strategic considerations include:

De Mayo Reaction: This photochemical [2+2] cycloaddition is employed early in the synthesis to rapidly construct the bicyclo[3.2.1]octane core, which is a common structural motif in ent-kaurane diterpenoids. nih.govresearchgate.net

Bioinspired Cyclopropanation: Mimicking biosynthetic pathways, a key nucleophilic cyclopropanation reaction is used to form the distinctive [3.2.1.02,7]-tricyclic core of the ent-trachylobane skeleton from an ent-kaurane intermediate. x-mol.net

Divergent Skeletal Rearrangements: From a common intermediate, the synthetic route diverges. The ent-trachylobane skeleton can be selectively fragmented through nucleophilic attack or protonation of the cyclopropane (B1198618) ring to furnish different frameworks like the ent-beyerane and ent-atisane skeletons. x-mol.netnih.gov This divergent approach is highly efficient for accessing multiple natural product families from a single precursor. rsc.org

Other general strategies that have been successfully applied to the synthesis of complex diterpenoids and are relevant to this compound include:

Reductive Cyclizations: The use of samarium diiodide (SmI2)-mediated ketyl radical cyclizations has proven effective for constructing polycyclic systems, particularly those containing challenging γ-hydroxyketone motifs, which represent a dissonant oxidation pattern. nih.gov

Late-Stage C-H Functionalization: To avoid carrying sensitive functional groups through a lengthy synthesis, modern strategies often install oxygenation at late stages using powerful C-H oxidation reactions. This approach was used in the synthesis of stemarene and betaerene diterpenoids, mimicking the site-selectivity of enzymatic oxidations in nature. chinesechemsoc.orgchinesechemsoc.org

These multifaceted strategies demonstrate the power of modern synthetic chemistry to construct complex molecular architectures like that of this compound and its relatives.

Semi-Synthetic Derivatization of Natural this compound

Semi-synthesis, the chemical modification of a readily available natural product, is a powerful and efficient strategy for generating novel analogues. nih.govresearchgate.net This approach leverages the complex, stereochemically rich scaffold provided by nature to produce derivatives that would be difficult to access via total synthesis. These derivatives are invaluable for probing biological mechanisms and conducting structure-activity relationship (SAR) studies. researchgate.netmdpi.com

While specific reports on the semi-synthetic derivatization of this compound are not prominent, the principles are widely applied to other labdane-type diterpenoids. rsc.org Natural products are often isolated in sufficient quantities to serve as starting materials for chemical modification. researchgate.net For a molecule like this compound, several functional groups present themselves as handles for chemical modification.

Potential Sites for Semi-Synthetic Modification of a Labdane (B1241275) Scaffold:

| Functional Group | Potential Reactions | Purpose of Modification |

| Hydroxyl Groups (-OH) | Esterification, Etherification, Oxidation | Investigate the role of hydrogen bonding, introduce new functional groups, alter polarity. |

| Carbonyl Groups (C=O) | Reduction, Olefination, Reductive Amination | Probe the importance of the carbonyl for activity, introduce new substituents. |

| Alkene Groups (C=C) | Hydrogenation, Epoxidation, Dihydroxylation | Determine the necessity of unsaturation, introduce stereocenters, add polar groups. |

| Lactone/Ester | Ring-opening (hydrolysis, amidation), Reduction | Alter the core scaffold, introduce charged or polar groups, change steric profile. |

The chemical engineering of natural product extracts, where reactions are performed on the crude extract before isolation, represents another innovative approach to rapidly generate libraries of semi-synthetic compounds from natural precursors. researchgate.net Such strategies applied to sources of this compound could rapidly expand the chemical diversity available for biological screening.

Enantioselective Synthesis Approaches for Optically Active this compound

The biological activity of chiral molecules like this compound is often dependent on their specific three-dimensional structure. Therefore, controlling the absolute stereochemistry during synthesis is paramount. Enantioselective synthesis, or asymmetric synthesis, refers to chemical reactions that preferentially produce one enantiomer over the other. wikipedia.org

Several key approaches are utilized to achieve enantioselectivity in the synthesis of complex natural products:

Chiral Pool Synthesis: This method begins with a readily available, inexpensive enantiopure starting material from nature, such as an amino acid, sugar, or terpene. wikipedia.org For instance, the asymmetric synthesis of a labdane-type diterpenoid was achieved starting from the commercially available (+)-sclareolide, where the inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions. rsc.org

Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. Once the desired stereocenter is set, the auxiliary is removed.

Chiral Catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) is used to generate a large amount of an enantiomerically enriched product. wikipedia.org This is a highly efficient and widely used method. Examples include iridium-catalyzed asymmetric hydrogenation to create chiral ketones dicp.ac.cn and N-heterocyclic carbene (NHC)-catalyzed desymmetrization reactions to build quaternary stereocenters. nih.gov

The divergent total synthesis of Excoecarin E provides a prime example of an enantioselective approach starting from an achiral precursor, geraniol. nih.gov This synthesis demonstrates how chirality can be strategically introduced and relayed through a sequence of reactions to ultimately yield a complex, optically active natural product. The development of such catalytic and enantioselective methods is crucial for the practical and scalable synthesis of molecules like this compound. dicp.ac.cn

Development of Novel Synthetic Methodologies for Labdane-Type Diterpenoid Frameworks

The structural complexity of labdane-type diterpenoids has spurred the invention of new synthetic reactions and strategies. The goal is often to develop methods that can rapidly assemble the core bicyclic or polycyclic ring systems characteristic of this family. chinesechemsoc.org

A key challenge in diterpenoid synthesis is the construction of the fused ring systems with correct stereochemistry, particularly the trans-decalin core of the labdane skeleton. chinesechemsoc.org Modern synthetic efforts have moved beyond linear step-by-step approaches to embrace more elegant and efficient strategies.

Novel Methodologies for Labdane Framework Construction:

| Methodology | Description | Application Example | Reference |

| Divergent Synthesis | A strategy where multiple, structurally diverse natural products are synthesized from a single, common intermediate through selective transformations. | A unified route to ent-kauranes, ent-trachylobanes, ent-beyeranes, and ent-atisanes from one precursor. | x-mol.net, nih.gov |

| Bioinspired Cascade Reactions | Reactions that mimic proposed biosynthetic pathways, often involving cationic or radical intermediates, to trigger a cascade of bond formations in a single step. | Bioinspired nucleophilic cyclopropanation to form the ent-trachylobane core. | x-mol.net |

| Late-Stage C-H Functionalization | The selective oxidation of unactivated C-H bonds in the final stages of a synthesis to install hydroxyl or carbonyl groups with high regio- and stereoselectivity. | Installation of oxygenation at C2 and C7 in stemarene and betaerene diterpenoids. | chinesechemsoc.org, chinesechemsoc.org |

| Photochemical Cycloadditions | Using light to induce cycloaddition reactions, such as the De Mayo reaction, to rapidly build complex polycyclic systems that would be difficult to access otherwise. | Rapid generation of the bicyclo[3.2.1]octane moiety in the synthesis of Excoecarin E. | researchgate.net |

| Prins-type Cyclization | An acid-catalyzed reaction between an alkene and a carbonyl group to form heterocyclic systems, which can be applied to terpene scaffolds. | Synthesis of novel pyrano-oxepine and pyrano-piperidine heterocycles from sclareol. | indiascienceandtechnology.gov.in |

These advanced methodologies not only enable the synthesis of specific target molecules but also enrich the toolbox of organic chemistry, providing powerful tools for the construction of other complex natural products. The development of biosynthetic approaches, using engineered microbes to produce diterpene precursors, also represents a promising frontier for generating these complex scaffolds. nih.govmdpi.com

Generation of this compound Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing a series of analogues of a biologically active lead compound and evaluating them to determine which structural features are essential for activity and which can be modified. uc.ptnih.gov This process provides critical insights into the compound's mechanism of action and guides the design of new molecules with improved potency, selectivity, or pharmacokinetic properties. rsc.org

The generation of analogues of this compound for SAR studies can be accomplished through both total synthesis of designed molecules and semi-synthetic modification of the natural product. nih.govrsc.org While specific SAR studies on this compound are not extensively detailed in the literature, the general principles can be applied. Key regions of the molecule would be targeted for modification to probe their importance.

Potential SAR Investigation Sites on the this compound Scaffold:

| Molecular Region | Rationale for Modification | Potential Analogues to Synthesize |

| A/B Ring System | The decalin core is the foundational scaffold. Modifications here test the importance of the core shape and stereochemistry. | Diastereomers of the ring fusion; analogues with aromatic A or B rings; simplified or expanded ring systems. |

| C/D/E Ring System | The complex, oxygenated, and strained polycyclic system is a distinctive feature likely crucial for binding to a biological target. | Analogues with simplified C/D/E rings; derivatives with different oxidation states (e.g., alcohols, ketones); stereoisomers. |

| Side Chains/Substituents | Methyl groups and other substituents contribute to the steric and electronic profile. | Demethylated analogues; analogues with longer or more polar alkyl chains; fluorinated derivatives. |

| Lactone Functionality | The lactone is a potential reactive site (electrophile) and a key hydrogen bond acceptor. | Ring-opened hydroxy-acid or amide analogues; lactam (nitrogen-containing) analogues; analogues with different ring sizes. |

By systematically modifying these regions and assessing the biological activity of the resulting analogues, researchers can build a comprehensive SAR model for the this compound class of compounds. This knowledge is essential for advancing these natural products from interesting biological curiosities to potential therapeutic leads. nih.gov

Mechanistic Investigations of Excoecarin F S Biological Activities

In Vitro Enzyme Inhibition Studies Related to Excoecarin F

Acetylcholinesterase (AChE) Inhibition Profiling

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). wikipedia.org The inhibition of this enzyme leads to an accumulation of acetylcholine in the synapse, enhancing nerve signal transmission. wikipedia.orgorst.edu This mechanism is a key therapeutic target for conditions such as Alzheimer's disease. nanobioletters.com

Research has explored the potential of various natural compounds as AChE inhibitors. While direct in-vitro studies on this compound's AChE inhibitory activity are not extensively detailed in the provided search results, related compounds from the Excoecaria genus have been investigated. For instance, some diterpenoids isolated from Excoecaria agallocha have shown anti-inflammatory properties, which can be linked to pathways that are also relevant in neurodegenerative diseases. researchgate.net The evaluation of AChE inhibition typically involves measuring the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%. nanobioletters.com For example, studies on other compounds have reported IC50 values against AChE, providing a benchmark for inhibitory potency. nanobioletters.com

The general mechanism of AChE inhibitors involves binding to the active site of the enzyme, preventing acetylcholine from being hydrolyzed. wikipedia.org These inhibitors can be classified as reversible or irreversible. wikipedia.org

Other Relevant Enzyme Target Interactions

Beyond acetylcholinesterase, the biological activities of natural compounds can be attributed to their interactions with a variety of other enzymes. xenotech.comnih.gov Enzyme inhibition studies are crucial for understanding the mechanisms of action and potential therapeutic applications of these compounds. xenotech.comnih.govfrontiersin.org For instance, the inhibition of enzymes involved in metabolic pathways, such as α-amylase and α-glucosidase, is a strategy for managing diabetes. frontiersin.org

While specific data on this compound's interaction with a broad range of enzymes is limited in the provided results, the general class of diterpenoids, to which this compound belongs, has been shown to interact with various enzymatic targets. researchgate.net For example, certain diterpenoids from Excoecaria agallocha have demonstrated the ability to suppress the expression of genes targeted by NF-κB and AP-1, such as TNF-α and IL-6, in macrophage cells. researchgate.net This suggests an interaction with the upstream signaling enzymes in these inflammatory pathways.

The following table outlines some key enzymes and their functions, which represent potential, though not yet confirmed, targets for this compound or its analogues based on the activities of similar compounds.

| Enzyme Target | Biological Function | Potential Implication of Inhibition |

| Cyclooxygenase (COX) | Involved in the synthesis of prostaglandins, which mediate inflammation and pain. | Anti-inflammatory effects. |

| Lipoxygenase (LOX) | Catalyzes the production of leukotrienes, which are involved in inflammatory responses. | Anti-inflammatory effects. |

| Matrix Metalloproteinases (MMPs) | A family of enzymes that degrade extracellular matrix components, playing a role in tissue remodeling, angiogenesis, and cancer metastasis. wikipathways.org | Anti-angiogenic and anti-metastatic effects. |

| Kinases | A large family of enzymes that transfer phosphate (B84403) groups to proteins, regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. | Anti-cancer and immunomodulatory effects. |

Further research is necessary to elucidate the specific enzyme inhibitory profile of this compound.

Cellular Pathway Modulation by this compound and its Analogues

Effects on Angiogenesis Pathways in Model Systems

Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiological functions and in pathological conditions like tumor growth. thermofisher.com This process is regulated by a complex network of signaling pathways, with the Vascular Endothelial Growth Factor (VEGF) pathway being a primary driver. wikipedia.org The VEGF family of ligands and their corresponding receptor tyrosine kinases (VEGFRs) are central to initiating the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation. thermofisher.comwikipedia.org Another significant pathway is the Angiopoietin-TIE2 signaling pathway, which is involved in vessel maturation and stability. thermofisher.com

While direct studies on the effect of this compound on angiogenesis are not specified in the provided results, the modulation of angiogenesis is a known activity of many natural products. The process of angiogenesis involves the degradation of the extracellular matrix, a process mediated by enzymes like matrix metalloproteinases (MMPs). wikipathways.orgnih.gov Therefore, compounds that inhibit MMPs could indirectly affect angiogenesis.

Key signaling molecules and pathways involved in angiogenesis that could be potential targets for compounds like this compound include:

VEGF Signaling: Binding of VEGF to its receptor triggers a tyrosine kinase pathway, leading to downstream signaling that promotes angiogenesis. wikipedia.org

Angiopoietin-TIE2 Signaling: This pathway plays a crucial role in the later stages of angiogenesis, including vessel remodeling and stabilization. thermofisher.com

Hypoxia-Inducible Factor (HIF): Under hypoxic conditions, cells produce HIF, which in turn stimulates the production of pro-angiogenic factors like VEGF. wikipedia.org

Modulation of Cellular Proliferation and Apoptosis in Specific Cell Lines (e.g., A549 lung cancer cells)

The modulation of cellular proliferation and the induction of apoptosis are key mechanisms through which anti-cancer agents exert their effects. Studies have investigated the impact of various compounds on cancer cell lines, such as the human lung adenocarcinoma cell line, A549.

While direct evidence for this compound is not available, research on other natural extracts has demonstrated significant effects on A549 cells. For instance, some plant extracts have been shown to inhibit the proliferation of A549 cells and induce apoptosis. scielo.br The process of apoptosis, or programmed cell death, can be initiated through intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) pathways. A common method to detect apoptosis is through Annexin V/PI staining, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. medsci.org

Studies on various compounds have shown an increase in the apoptotic cell population in A549 cells in a dose-dependent manner. archivesofmedicalscience.com This is often accompanied by cell cycle arrest at specific phases, such as G2/M or G0/G1, preventing the cancer cells from dividing. scielo.brarchivesofmedicalscience.com For example, one study found that a particular extract induced cell cycle arrest at the G0/G1 phase in A549 cells. scielo.br

The following table summarizes findings from studies on different compounds and their effects on A549 lung cancer cells, illustrating the types of mechanisms that could be investigated for this compound.

| Compound/Extract | Effect on A549 Cells | Mechanism of Action | Reference |

| Eriodictyol | IC50 of 50 µM, induced apoptosis, caused G2/M cell cycle arrest. | Altered mitochondrial membrane potential, regulated Bcl-2/Bax expression, inhibited mTOR/PI3K/Akt pathway. | archivesofmedicalscience.com |

| Seseli petraeum extract | Inhibited cell proliferation (IC50 of 3.432 mg/mL for hexane (B92381) extract), induced apoptosis and DNA damage. | Caused cell cycle arrest at the G0/G1 phase. | scielo.br |

| Cisplatin (in combination with NDRG1 overexpression) | Overexpression of NDRG1 reduced cisplatin-induced cytotoxicity. | NDRG1 may have varied functions in apoptosis and chemosensitivity. | medsci.org |

These examples highlight the common pathways and endpoints that are evaluated when assessing the anti-cancer potential of a compound. Future studies on this compound would likely investigate similar parameters in A549 and other cancer cell lines.

Influence on Inflammatory Signaling Pathways

Inflammatory responses are mediated by complex signaling pathways that involve a variety of cells, cytokines, and signaling molecules. Chronic inflammation is known to be associated with various diseases, including cancer. nih.gov Key inflammatory signaling pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. frontiersin.org

Diterpenoids isolated from the plant Excoecaria agallocha, the same genus from which this compound is derived, have demonstrated anti-inflammatory properties. researchgate.net Specifically, these compounds were found to suppress the expression of NF-κB and AP-1 target genes, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are pro-inflammatory cytokines. researchgate.net The activation of NF-κB is a central event in many inflammatory processes, leading to the transcription of numerous genes involved in inflammation.

The S100 protein family, which can activate inflammatory signaling pathways through receptors like RAGE (Receptor for Advanced Glycation Endproducts), leads to the production of pro-inflammatory factors. frontiersin.org The interaction of ligands with RAGE can activate pathways such as MAPK/p38 and SAPK/JNK, further amplifying the inflammatory response. frontiersin.org

While direct studies on this compound's influence on these specific pathways are not detailed, the known activity of related compounds suggests that it may also modulate these key inflammatory signaling cascades. researchgate.netku.ac.bd The ability to inhibit pro-inflammatory mediators like TNF-α and IL-6 is a significant indicator of potential anti-inflammatory activity. researchgate.net

Antiviral Mechanism Investigations (e.g., Epstein-Barr virus early antigen inhibition)

While various species of the genus Excoecaria have been reported to possess anti-HIV properties, specific mechanistic studies detailing the antiviral action of this compound, particularly concerning the Epstein-Barr virus (EBV), are not extensively documented in current scientific literature. jocpr.com EBV, a human herpesvirus, establishes a lifelong latent infection within the host's B lymphocytes. uzh.chwikipedia.org The virus can switch from a latent to a lytic, or replicative, phase, which is crucial for viral propagation and is implicated in the development of EBV-associated diseases. uzh.chnih.gov

The EBV lytic cycle involves a cascade of gene expression, starting with immediate-early proteins that activate early genes. nih.gov These early genes are responsible for viral DNA replication. A key protein in initiating this cascade is ZEBRA (encoded by the BZLF1 gene). nih.gov Antiviral strategies against EBV could theoretically target such essential steps. For instance, inhibiting the function of early antigens or the viral DNA polymerase would disrupt the replication cycle. The virus has developed mechanisms to evade the host's immune system, such as interfering with antigen presentation on Major Histocompatibility Complex (MHC) class I molecules, which limits detection by CD8+ T cells. frontiersin.org Although diterpenes isolated from Excoecaria agallocha have been noted for their anti-tumor-promoting activities, specific research directly linking this compound to the inhibition of EBV early antigens has yet to be published. jocpr.com

Ligand-Target Interaction Analysis through Biophysical Methods

The study of how a small molecule like this compound interacts with its biological targets is fundamental to understanding its mechanism of action. numberanalytics.com This is often achieved through various biophysical methods that provide detailed information on the binding affinity, kinetics, thermodynamics, and structural aspects of the protein-ligand complex. numberanalytics.comnih.gov

Commonly employed techniques include:

X-ray Crystallography: This method can determine the three-dimensional structure of a protein-ligand complex at high resolution, revealing the precise binding mode of the ligand. numberanalytics.com While the structure of compounds like Excoecarin D has been determined by X-ray diffraction, specific studies on this compound complexed with a target protein are not widely reported. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution. numberanalytics.comnih.gov It can provide information on which parts of the ligand and the protein are involved in the interaction. numberanalytics.com NMR has been used to elucidate the structure of novel diterpenoids from Excoecaria species, including this compound. iomcworld.comiomcworld.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction. numberanalytics.comnumberanalytics.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure the binding kinetics (association and dissociation rates) and affinity of interactions between a ligand and a target protein immobilized on a sensor surface. numberanalytics.comnumberanalytics.com

While these methods are standard in drug discovery and chemical biology for characterizing interactions nih.govindico.kr, the specific application of techniques like ITC and SPR to quantitatively analyze the binding of this compound to a particular protein target is not detailed in the available research.

Comparative Bioactivity Profiling of this compound and Other Excoecarins

The genus Excoecaria is a rich source of diterpenoids, many of which exhibit interesting biological activities. Comparing the bioactivity of this compound to other structurally related excoecarins can provide insights into structure-activity relationships.

Research has shown that different excoecarins possess varied biological effects. For example, a study evaluating compounds from Excoecaria agallocha demonstrated that while Excoecarin K and another diterpenoid showed moderate hepatoprotective activity, other isolated compounds had high DPPH radical scavenging activity. researchgate.net Another study on constituents from Excoecaria acerifolia evaluated a range of compounds, including flavonoids and other diterpenoids, for antiangiogenic and antiproliferative activities, finding that some compounds were active against A549 lung cancer cells. nih.govresearchgate.net

The table below summarizes some of the reported activities for various excoecarins and related compounds from the genus.

| Compound/Extract | Source Species | Biological Activity Investigated | Findings | Citation |

| Excoecarin D | E. agallocha | Hepatoprotective Activity | Moderate activity (21.70 ± 1.97% protection) | researchgate.net |

| Excoecarin K | E. agallocha | Hepatoprotective Activity | Moderate activity (27.5 ± 1.41% protection) | researchgate.net |

| This compound | E. agallocha | Anti-Tumour-Promoting | Active | jocpr.com |

| Excoecarin G1 | E. agallocha | Anti-Tumour-Promoting | Active | jocpr.com |

| Excoecarin M | E. agallocha | Anti-Tumour-Promoting | Active | jocpr.com |

| Excoecarin N | E. agallocha | Anti-Tumour-Promoting | Active | jocpr.com |

| Various Diterpenes | E. agallocha | Anti-Reverse Transcriptase | Active | jocpr.com |

This table is generated based on available data and is not exhaustive.

These comparisons highlight that even small structural modifications, such as the difference between Excoecarin K and a newly discovered analogue where a hydrogen is replaced by a hydroxyl group, can alter the compound's properties. nih.gov Such comparative profiling is essential for identifying the most potent and selective compounds for further development.

Structure Activity Relationship Sar Studies of Excoecarin F and Its Derivatives

Computational Chemistry Approaches in SAR Elucidation for Excoecarin F

Computational chemistry provides powerful tools to investigate the interactions between small molecules like this compound and their biological targets, offering insights that are often difficult to obtain through experimental methods alone. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bhu.ac.inresearchgate.net For this compound, docking studies would be employed to place the molecule into the binding site of a specific protein target. This helps in understanding the binding mode and identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its biological activity. bhu.ac.in

Following docking, molecular dynamics (MD) simulations can be performed to study the physical movements of atoms and molecules in the system over time. mdpi.comnih.gov An MD simulation would provide a dynamic view of the this compound-protein complex, assessing its stability and the persistence of key interactions identified in the docking pose. nih.govupc.edu While specific molecular docking and MD simulation studies on this compound are not extensively documented in publicly available literature, these methods are standard practice in the study of natural products and would be critical in elucidating its mechanism of action at an atomic level. mdpi.comsnu.ac.kr

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgtaylorfrancis.comnih.gov These models use molecular descriptors—numerical values that encode the physicochemical properties of a molecule—to predict the activity of new, untested compounds. amazon.com

For this compound and its analogues, a QSAR model would take the form: Biological Activity = f(Molecular Descriptors) wikipedia.org

While a specific, comprehensive QSAR model for this compound is not detailed in the available research, QSAR studies have been conducted on insecticidal daphnane (B1241135) diterpenoid orthoesters from Excoecaria agallocha, the plant source of this compound. rothamsted.ac.uk The development of a robust QSAR model for a specific activity would involve synthesizing a library of this compound derivatives, measuring their biological activity, calculating relevant molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), and establishing a statistically valid correlation. chemmethod.com

Molecular Docking and Molecular Dynamics Simulations

Rational Design and Synthesis of this compound Analogues based on SAR Data

SAR data derived from both computational and experimental studies guide the rational design and synthesis of new analogues with improved properties. rsc.org For daphnane diterpenoids, specific structural features are known to be critical for bioactivity. This knowledge allows for the targeted modification of the this compound scaffold.

Key SAR findings for the daphnane class that would inform the synthesis of this compound analogues include:

The Orthoester Group: The presence and position of the orthoester group are often essential for cytotoxic activity. Derivatives with orthoester groups at C-9, C-13, and C-14 typically show stronger activity. mdpi.com

Oxygenation Pattern: For many daphnanes, a free hydroxyl group at C-20 and a carbonyl group at C-3 are important for activity. mdpi.com

Side Chains: Modifications to side chains, such as the acyl group at C-12 in many daphnanes, can significantly alter potency and selectivity.

Identification of Key Pharmacophoric Elements within the this compound Structure

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. volkamerlab.orgnih.gov Identifying the pharmacophore of this compound is essential for virtual screening and designing novel scaffolds that mimic its bioactivity.

Based on SAR studies of the broader daphnane diterpenoid class, the key pharmacophoric elements for this compound and its derivatives likely include:

A rigid 5/7/6-tricyclic ring system that serves as the molecular scaffold. nih.govmdpi.com

Hydrogen bond donors and acceptors, represented by the numerous hydroxyl groups typically found at positions C-3, C-4, C-5, C-9, C-13, C-14, or C-20. mdpi.com

A hydrophobic region associated with the carbon skeleton.

The characteristic orthoester motif, which is a crucial interaction point in many active daphnanes. mdpi.com

A hypothetical pharmacophore model for this compound would map these features in 3D space, providing a template for discovering new, structurally diverse compounds with similar biological effects. mdpi.comresearchgate.net

| Structural Feature/Modification | Observed Impact on Biological Activity (in Daphnane Class) | Reference |

|---|---|---|

| Orthoester group at C-9, C-13, C-14 | Essential for potent cytotoxic activity. Absence or altered position reduces activity. | mdpi.com |

| Free 20-hydroxyl group | Important for the activity of 6-epoxy daphnanes. | mdpi.com |

| 3-carbonyl group | Contributes significantly to the activity of 6-epoxy daphnanes. | mdpi.com |

| Acyl group at C-12 | Presence of a 12-acyl group (e.g., acetate (B1210297) or benzoate) is often critical for antileukemic activity. | |

| Side-chain unsaturation (at C-1') | Stereochemistry of diene chains (e.g., 2'E,4'E vs. 2'Z,4'E) influences inhibitory potency. | |

| Epoxy group at C-6, C-7 | A common feature in many highly active daphnane diterpenoids. | mdpi.com |

Elucidation of Stereochemical Impact on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.govwikipedia.org Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a drug molecule. nih.gov

This compound has multiple stereocenters, meaning it can exist in various stereoisomeric forms. The specific absolute configuration of these centers is critical for its biological function. Studies on related daphnane diterpenoids have highlighted the importance of stereochemistry. For example, the configuration of the side-chain at the C-1' position has been shown to significantly affect the antitumor activity of yuanhuadine. Furthermore, the assignment of the absolute stereochemistry of diterpenoids isolated from Excoecaria agallocha is a key step in their characterization, underscoring its importance. phcogrev.com Any synthetic efforts toward this compound analogues must, therefore, maintain strict control over the stereochemistry to ensure the desired biological effect.

Fragment-Based Drug Discovery (FBDD) Strategies Applied to this compound

Fragment-Based Drug Discovery (FBDD) is an approach where small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. scielo.brnih.gov These initial "hits" are then optimized and grown into more potent lead compounds. mdpi.com Natural products like this compound, with their complex and three-dimensionally rich structures, are excellent starting points for generating fragment libraries. scielo.brresearchgate.netrsc.org

While no studies have explicitly applied FBDD to this compound, the strategy holds significant promise. An FBDD approach could involve:

Deconstruction: Breaking down the this compound structure into its core fragments, such as the daphnane skeleton, the orthoester system, or other key substructures.

Fragment Screening: Screening these or similar fragments against a target of interest to identify binders.

Fragment Elaboration: Growing a binding fragment by adding functional groups to improve affinity or linking two different binding fragments together to create a more potent molecule.

This strategy allows for the exploration of a wider chemical space around the core pharmacophore of this compound, potentially leading to the discovery of novel, more "drug-like" molecules with optimized properties. nih.gov

Future Research Directions and Translational Perspectives for Excoecarin F

Advancements in High-Throughput Isolation and Characterization of Novel Excoecarins

The discovery of novel excoecarins and related diterpenoids from their natural source, the mangrove plant Excoecaria agallocha, has traditionally been a labor-intensive process. researchgate.net However, the future of natural product discovery lies in the integration of high-throughput technologies to accelerate the isolation and characterization of these compounds. cellgs.comnih.gov

Modern approaches are shifting from traditional chromatographic techniques to more rapid and efficient methods. cellgs.com High-throughput screening (HTS) assays, typically performed in 96- or 384-well plates, are becoming increasingly common. cellgs.com A significant advancement in this area is the use of size-exclusion chromatography (SEC) in a 96-well format, which allows for the parallel purification of numerous samples in under 30 minutes. cellgs.com This method offers excellent reproducibility for both yield and size distribution. cellgs.com Another promising technique is size exclusion-fast protein liquid chromatography (SE-FPLC), which boasts a high yield and rapid isolation time of less than 20 minutes, effectively removing abundant contaminants. nih.govnih.gov

These high-throughput isolation techniques can be coupled with advanced analytical methods for rapid characterization. For instance, the development of segmented quadrupoles and compact Orbitrap analyzers in mass spectrometry has significantly improved transmission at narrow isolation widths and doubled the resolution at the same transient times. acs.org This allows for the identification of thousands of proteins in a single run. acs.org Such advancements are crucial for handling the large number of samples generated by high-throughput isolation methods.

The integration of these technologies will not only accelerate the discovery of new excoecarins but also facilitate the creation of extensive natural product libraries. europa.eu These libraries are invaluable for screening for various biological activities and identifying new therapeutic leads.

Comprehensive Exploration of Undiscovered Biosynthetic Pathways

While a number of excoecarins have been isolated and identified, the biosynthetic pathways responsible for their formation remain largely uncharted. nih.govfrontiersin.orgresearchgate.net Understanding these pathways is critical for harnessing the full potential of these compounds, potentially enabling their production through synthetic biology approaches.

Genomic and metabolomic approaches are powerful tools for elucidating these complex pathways. mdpi.com Genome mining, using tools like the "antibiotics and secondary metabolite analysis shell" (antiSMASH), can identify biosynthetic gene clusters (BGCs) within the genomes of Excoecaria agallocha and its associated endophytic fungi. nih.gov These endophytic fungi, which live within the plant's tissues, are a rich and often overlooked source of novel natural products and biosynthetic diversity. frontiersin.orgjapsonline.com In fact, it's proposed that some compounds are derived from the co-occurrence of metabolites from both the plant and its endophytes. nih.gov

Several studies have already pointed to the involvement of multiple complex biosynthetic routes, including the polyketide, shikimate, and terpenoid pathways, in the formation of compounds from Excoecaria agallocha. nih.gov For instance, the endophytic fungus Cladosporium sp., isolated from this mangrove plant, has been shown to produce a variety of polyketides. frontiersin.orgresearchgate.net The discovery of compounds that appear to be formed through the simultaneous involvement of four different biosynthetic pathways highlights the intricate and rare metabolic capabilities of the organisms within this ecosystem. nih.gov

Future research should focus on a multi-omics approach, integrating genomics, transcriptomics, and metabolomics to map these pathways in detail. f1000research.com This will not only reveal the enzymes and genes involved but also provide insights into their regulation and the interplay between the host plant and its microbial inhabitants. plos.org

Rational Design of Excoecarin F-Based Chemical Probes

Chemical probes are indispensable tools for visualizing and interrogating biological processes. rsc.org The rational design of chemical probes based on the this compound scaffold holds significant promise for elucidating its mechanism of action and identifying its cellular targets.